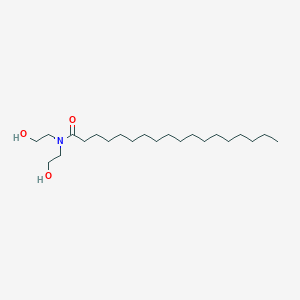

N,N-Bis(2-hydroxyethyl)stearamide

Description

Significance of Fatty Amide Derivatives in Chemical Science

Fatty acid amides are a diverse class of chemical compounds derived from the reaction of a fatty acid with an amine. scienceopen.comnih.gov Their molecular structure, which combines a long hydrocarbon tail (hydrophobic) with a polar amide head group (hydrophilic), imparts amphiphilic properties, making them valuable in a multitude of applications. This dual nature allows them to function effectively at interfaces, a characteristic that underpins their widespread use.

In the realm of chemical science, fatty acid derivatives are of great importance for several reasons:

Surfactants and Emulsifiers: Due to their amphiphilic nature, many fatty acid amides, including diethanolamides, are excellent surfactants and emulsifiers. wikipedia.orgatamanchemicals.com They are integral components in the formulation of detergents, soaps, cosmetics, and personal care products, where they contribute to foaming, viscosity control, and the stabilization of emulsions. wikipedia.orgatamanchemicals.comnih.gov

Industrial Applications: Beyond consumer products, fatty acid amides serve as corrosion inhibitors in metalworking fluids, lubricants in the textile and plastics industries, and antistatic agents. wikipedia.orgatamanchemicals.comnih.gov Their ability to modify surface properties is key to their functionality in these diverse industrial processes.

Biological Roles: In nature, certain fatty acid amides play crucial roles in biological systems. For instance, N-acylethanolamines are involved in intracellular signaling pathways. scienceopen.com Research into these naturally occurring amides has opened up avenues for the development of new therapeutics targeting a range of conditions. researchgate.net

Advanced Materials: The functional groups within fatty acid amides can be chemically modified, allowing them to serve as building blocks for more complex macromolecules. Researchers are exploring their use in the synthesis of novel polymers, such as polyesteramides, and in the development of advanced materials with tailored properties. researchgate.net

The study of fatty acid derivatives like N,N-Bis(2-hydroxyethyl)stearamide provides fundamental insights into surface chemistry, molecular self-assembly, and the relationship between chemical structure and material properties.

Historical Context of this compound Research

Diethanolamine (B148213), a key precursor for this class of compounds, became widely available as a result of advances in industrial chemical synthesis. wikipedia.org Its reaction with fatty acids, such as stearic acid derived from natural fats and oils, provided a straightforward route to diethanolamides. atlantis-press.com

Early research and application of fatty acid diethanolamides, including the stearamide variant, were heavily focused on their surfactant properties. By the 1980s, compounds like coconut oil diethanolamine condensate were reportedly used in hundreds of cosmetic formulations. nih.gov The primary drivers for this research were the needs of the growing consumer products industries for effective and versatile ingredients to improve the texture, stability, and performance of products like shampoos, lotions, and detergents. nih.govguidechem.com Therefore, the historical context of this compound research is intrinsically linked to the commercialization of surfactants and emulsifiers in the post-war industrial boom.

Scope and Research Focus of the Chemical Compound

Contemporary academic and industrial research on this compound is multifaceted, extending beyond its traditional roles. The primary areas of investigation include:

Surfactant and Emulsifier Performance: A significant body of research continues to explore its efficacy as a thickener and wax emulsifier in creams, lotions, and soaps. guidechem.comnih.gov Studies focus on optimizing formulations and understanding its interaction with other components to achieve desired product characteristics.

Polymer and Materials Science: this compound is investigated as a functional monomer and additive in polymer science. For example, it has been used in the synthesis of polyesteramides, which are of interest for their unique thermal and mechanical properties. researchgate.net It is also studied as a surface modifying agent for nanomaterials to improve their dispersion in polymer matrices. scienceopen.com

Food Contact Materials: Research has been conducted on the use of this compound and related compounds as antistatic and anti-fog agents in food packaging materials. europa.eu These studies are critical for assessing the safety and migration of the substance from packaging into food. europa.euresearchgate.net

Advanced Functional Materials: More novel research explores the use of this compound as a precursor for highly specialized applications. For instance, it has been used to create functionalized polymers for the selective adsorption of metal ions, highlighting its potential in environmental remediation and resource recovery. researchgate.net It has also been investigated as a component in the development of biocompatible drug carriers. researchgate.net

The physical and chemical properties of this compound are fundamental to its various applications and are a key focus of research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 93-82-3 |

| Molecular Formula | C22H45NO3 |

| Molecular Weight | 371.6 g/mol |

| Boiling Point | 516.3 ± 35.0 °C (Predicted) |

| Density | 0.950 ± 0.06 g/cm³ (Predicted) |

| Water Solubility | 0.04793 mg/L @ 25 °C (Estimated) |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 20 |

This data is compiled from various chemical databases. nih.govguidechem.comresearchgate.net

Table 2: Compound Names and Synonyms

| Type | Name |

|---|---|

| IUPAC Name | N,N-bis(2-hydroxyethyl)octadecanamide |

| Common Synonym | Stearamide DEA |

| Common Synonym | Stearic acid diethanolamide |

| Common Synonym | Octadecanamide, N,N-bis(2-hydroxyethyl)- |

| Related Compound | N-Stearoylethanolamine |

| Related Compound | N,N'-ethylene bis stearamide |

This table lists the IUPAC name, common synonyms for this compound, and names of structurally related compounds.

Structure

2D Structure

Properties

IUPAC Name |

N,N-bis(2-hydroxyethyl)octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h24-25H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZOMURMPLSSKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059091 | |

| Record name | Stearic acid diethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-82-3 | |

| Record name | Stearic acid diethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)octadecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearic acid diethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-hydroxyethyl)stearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARIC DIETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V4H07OJB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of N,n Bis 2 Hydroxyethyl Stearamide

Synthesis Routes from Stearic Acid and Diethanolamine (B148213)

The production of N,N-Bis(2-hydroxyethyl)stearamide primarily involves the reaction of stearic acid or its derivatives with diethanolamine. Two main pathways are commonly employed: conventional amidation reactions and aminolysis of fatty acid methyl esters.

Conventional Amidation Reactions

The direct amidation of stearic acid with diethanolamine is a conventional method for synthesizing this compound. researchgate.net This process typically involves heating the two reactants, leading to a dehydration reaction that forms the amide bond. google.com However, a significant drawback of this method is the potential for the formation of a substantial amount of amine esters as byproducts. google.com These esters can affect the purity and stability of the final product, sometimes causing discoloration over time. google.com

To mitigate these issues, one approach involves a two-step process where stearic acid is first heated under a vacuum to remove any residual water. Subsequently, diethanolamine and a basic catalyst are introduced to facilitate the amidation reaction under normal atmospheric pressure. google.com

Reaction Pathways from Fatty Acid Methyl Esters via Aminolysis

An alternative and often preferred route is the aminolysis of fatty acid methyl esters, specifically methyl stearate (B1226849), with diethanolamine. google.commdpi.com This method is known to yield a higher purity of the desired this compound, often exceeding 90%. google.com The reaction involves the treatment of methyl stearate with diethanolamine, which can be performed under reduced pressure. google.com While this pathway offers higher purity, the initial production of methyl stearate can add complexity and potential safety concerns due to the use of flammable materials like methanol. google.com

The industrial synthesis of fatty acid amides frequently follows a two-step process: the initial conversion of triglycerides into fatty acid methyl esters, which is then followed by a high-temperature reaction to produce the fatty acid amides. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement

Achieving high yields and purity in the synthesis of this compound necessitates careful control over various reaction parameters. Temperature, reaction time, and the choice of catalyst are all critical factors that can significantly impact the efficiency of the synthesis.

Catalyst Systems and Their Influence on Reaction Efficiency

The choice of catalyst plays a crucial role in the synthesis of this compound. Various catalysts, both homogeneous and heterogeneous, have been investigated to improve reaction efficiency.

Commonly used homogeneous catalysts at an industrial level include sodium methoxide (B1231860) and sodium ethoxide. mdpi.com In one patented method for producing high-content stearic acid diethanolamide, a basic catalyst such as an alkali metal hydroxide (B78521) or sodium methylate is used, with the amount being 0.5%-1.5% of the total weight of stearic acid and diethanolamine. google.com

Recent research has focused on developing more efficient and recyclable heterogeneous catalysts. For example, zinc-doped calcium oxide (Zn/CaO) nanospheroids have been shown to be highly effective, achieving complete conversion of triglycerides to fatty acid diethanolamide in just 30 minutes at 90°C. mdpi.com These nanocatalysts are also recyclable for multiple reaction cycles. mdpi.com Another study demonstrated the effectiveness of sodium-doped calcium hydroxide (Na/Ca(OH)₂) as a nanocrystalline heterogeneous catalyst for the aminolysis of used cottonseed oil with diethanolamine. rsc.org

| Catalyst System | Reactants | Key Findings | Reference |

|---|---|---|---|

| Basic Catalyst (e.g., Sodium Methoxide) | Stearic Acid and Diethanolamine | Used in a patented high-content synthesis method. | google.com |

| Zinc-doped Calcium Oxide (Zn/CaO) Nanospheroids | Triglycerides and Diethanolamine | Complete conversion in 30 mins at 90°C; recyclable. | mdpi.com |

| Sodium-doped Calcium Hydroxide (Na/Ca(OH)₂) | Used Cottonseed Oil and Diethanolamine | Effective nanocrystalline heterogeneous catalyst. | rsc.org |

Control of Amide-Ester Ratio in Reaction Products

A significant challenge in the synthesis of this compound is controlling the formation of undesired byproducts, particularly amide-esters and amine-esters. google.comgoogle.com The presence of these impurities can negatively impact the quality and performance of the final product. google.com

The reaction conditions, especially temperature, can influence the ratio of amide to ester. Higher temperatures (above 100°C) in the reaction of methyl laurate with diethanolamine, catalyzed by sodium methoxide or potassium hydroxide, have been found to lead to a higher concentration of amide ester in the product. researchgate.net To achieve a high purity of the desired alkanolamide, it is often necessary to carefully control the reaction temperature and utilize effective catalysts that favor amide formation over esterification. One patented process aims to produce high-content diethanolamide stearate with a purity of over 90% by using a specific synthesis method designed to minimize byproduct formation. google.com

Advanced Derivatization Strategies for this compound

This compound, a fatty acid diethanolamide, possesses two primary hydroxyl groups, making it a versatile precursor for various chemical modifications. These reactive sites allow for its incorporation into larger polymeric structures and the introduction of new functionalities, thereby tailoring its properties for specific applications. Advanced derivatization strategies primarily focus on leveraging these hydroxyl groups for esterification, polymerization, and the attachment of other functional moieties.

Esterification Reactions and Poly(ester amide) Formation

The dual hydroxyl functionality of this compound allows it to act as a diol monomer in condensation polymerization reactions. Through esterification with dicarboxylic acids or their derivatives, it can be transformed into linear or branched poly(ester amides) (PEAs). These polymers are of significant interest due to their combination of properties, including potential biodegradability and biocompatibility, making them suitable for various applications.

One notable example is the synthesis of hyperbranched poly(glycerol esteramide) (HPGEA). In this process, this compound (also referred to as DAA in some literature) reacts with a hyperbranched poly(glycerol ester) (PGE). researchgate.net This reaction leads to the formation of a complex, three-dimensional polymer architecture. The resulting HPGEA polymers have been investigated as potential biocompatible drug carriers. researchgate.net

The properties of the resulting poly(ester amides) can be tuned by the choice of the co-monomer. For instance, reaction with different dicarboxylic acids can alter the chain length, flexibility, and hydrophobicity of the final polymer.

Table 1: Properties of Hyperbranched Poly(glycerol esteramide) (HPGEA) Derived from this compound

| Property | Value Range | Reference |

|---|---|---|

| Molecular Weight (Mw) | 5,000–12,000 Da | researchgate.net |

| Degree of Branching | 57%–62% | researchgate.net |

| Hydroxyl Value | 200–280 mg KOH/g | researchgate.net |

Incorporation into Hyperbranched Polymer Architectures

The structure of this compound is conducive to its use as a building block in the creation of hyperbranched polymers. Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The two hydroxyl groups of this compound can serve as reactive sites for the step-wise growth of these complex structures.

As mentioned previously, the reaction of this compound with a poly(glycerol ester) is a key example of its incorporation into a hyperbranched architecture. researchgate.net This synthesis results in a polymer with a multi-arm structure, providing a high density of functional groups. researchgate.net Such polymers are explored for their unique physicochemical properties which can enhance the efficacy of drugs in drug delivery systems. researchgate.net

The inclusion of the long stearamide chain within the polymer structure imparts a degree of hydrophobicity, which can be advantageous for the encapsulation of lipophilic molecules. The terminal hydroxyl groups of the resulting hyperbranched polymer can be further functionalized, opening possibilities for a wide range of applications.

Modifications for Specific Functional Group Introduction

Beyond polymerization, the hydroxyl groups of this compound are amenable to a variety of chemical modifications to introduce specific functional groups. These modifications can alter the molecule's polarity, reactivity, and potential applications.

While direct esterification for polymerization is a major derivatization pathway, other modifications can be envisaged. For example, the hydroxyl groups can undergo etherification reactions to introduce new alkyl or aryl groups. Reaction with isocyanates could lead to the formation of urethane (B1682113) linkages, introducing carbamate (B1207046) functionalities into the molecule.

Furthermore, the hydroxyl groups could be oxidized to aldehydes or carboxylic acids, providing new reactive handles for subsequent chemical transformations. These transformations would significantly alter the chemical nature of the original molecule, converting the non-ionic amide into an anionic or reactive species. Another potential modification is the reaction with phosphorus-containing reagents to introduce phosphate (B84403) or phosphonate (B1237965) groups, which could be of interest for applications in materials science or as additives.

These derivatization reactions allow for the fine-tuning of the physicochemical properties of this compound, expanding its utility beyond its conventional use as a surfactant and emulsifier.

Advanced Structural Characterization and Spectroscopic Analysis of N,n Bis 2 Hydroxyethyl Stearamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of N,N-Bis(2-hydroxyethyl)stearamide.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. The analysis of this compound and its derivatives reveals characteristic signals that confirm the presence of its key structural motifs. mdpi.com

In the ¹H-NMR spectrum of fatty acid diethanolamides (FADs), including this compound, the conversion of triglycerides to the corresponding FAD is supported by the appearance of multiplets at approximately 3.48 ppm and 3.78 ppm. mdpi.com These signals are attributed to the protons of the -NCH₂- and -CH₂OH groups, respectively. mdpi.com The disappearance of glyceridic proton signals, typically found at 4.13 and 4.30 ppm, further corroborates the successful amidation reaction. mdpi.com

Interactive Table 1: ¹H-NMR Spectroscopic Data for this compound Derivatives

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.78 | Multiplet | -CH₂OH |

| ~3.48 | Multiplet | -NCH₂- |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

While specific ¹³C-NMR data for this compound is not detailed in the provided search results, the technique is crucial for identifying all carbon atoms in the molecule, including the carbonyl carbon of the amide group and the carbons in the stearic acid chain and the diethanolamine (B148213) moiety. This analysis complements the ¹H-NMR data to provide a complete structural picture.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and ATR-FTIR, are fundamental in identifying the functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule through their unique vibrational frequencies. In the analysis of this compound, several key absorption peaks are observed that confirm its structure. arpnjournals.org

The presence of an amide group is indicated by an intense absorption peak for the C=O double bond, which typically appears in the range of 1680-1630 cm⁻¹. arpnjournals.org The N-H stretching vibration is observed in the wave range of 3475-3150 cm⁻¹. arpnjournals.org For instance, in the FTIR spectrum of N-stearoyl diethanolamide, a peak at 3507 cm⁻¹ indicates the N-H group. arpnjournals.org

The long alkyl chain from the stearic acid raw material is identified by the C-H stretching vibrations, as seen, for example, at a wavelength of 2967 cm⁻¹. arpnjournals.org The presence of the -CH₂- group is confirmed by an absorption peak around 1481 cm⁻¹. arpnjournals.org Furthermore, the C-N bond, originating from the diethanolamine, shows an absorption peak at approximately 1092 cm⁻¹, while the amine group itself is indicated by a peak around 1242 cm⁻¹. arpnjournals.org An O-H group, as part of the final chain, is indicated by an absorption peak around 3458 cm⁻¹. arpnjournals.org

Interactive Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3475-3150 (e.g., 3507) | N-H Stretch |

| ~3458 | O-H Stretch |

| ~2967 | C-H Stretch |

| 1680-1630 | C=O Stretch (Amide) |

| ~1481 | -CH₂- Bend |

| ~1242 | Amine |

| ~1092 | C-N Stretch |

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a variation of FTIR that allows for the analysis of samples in their natural state with minimal preparation. The spectra obtained are generally comparable to those from traditional FTIR. For this compound, ATR-FTIR analysis would similarly reveal the characteristic absorption bands for the amide, hydroxyl, and alkyl functional groups, providing a rapid and efficient method for quality control and structural verification. mdpi.comarpnjournals.org

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

For this compound (C₂₂H₄₅NO₃), the molecular weight is approximately 371.6 g/mol . nih.gov In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 371. The monoisotopic mass is calculated to be 371.33994430 Da. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed for the analysis of such compounds. In an LC-MS analysis using positive ion mode Atmospheric Pressure Chemical Ionization (APCI), characteristic peaks for this compound have been identified. nih.gov The top five peaks observed were at m/z values of 106, 354, 372, 88, and 310. nih.gov The peak at m/z 372 corresponds to the protonated molecule [M+H]⁺. nih.govuni.lu The peak at m/z 354 corresponds to the [M+H-H₂O]⁺ fragment, resulting from the loss of a water molecule. nih.govuni.lu The base peak at m/z 106 is a significant fragment, likely corresponding to the diethanolamine moiety. nih.gov

Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. For the [M+H]⁺ adduct of this compound, the predicted CCS is 204.1 Ų. uni.lu

Interactive Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 372 | [M+H]⁺ |

| 354 | [M+H-H₂O]⁺ |

| 310 | Fragment |

| 106 | Fragment (likely diethanolamine moiety) |

| 88 | Fragment |

Note: Fragmentation patterns can vary based on the ionization technique and energy.

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray Diffraction (XRD) is the principal technique for determining the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, one can deduce the arrangement of atoms within the crystal lattice. This method is fundamental for characterizing the solid-state properties of materials.

This compound is a solid at room temperature. sigmaaldrich.com While specific, publicly available crystallographic data from single-crystal XRD analysis for this compound is limited, the technique of X-ray powder diffraction (XRPD) would be highly applicable. XRPD is used for the characterization of crystalline materials, identification of crystalline phases, and determination of structural properties like unit cell dimensions and crystallite size. For a polycrystalline solid like this compound, an XRPD experiment would yield a diffraction pattern of peaks whose positions and intensities are characteristic of the compound's crystal structure. This pattern serves as a unique fingerprint for its solid form.

| Physical Property | Value | Reference |

|---|---|---|

| Physical Form | Solid | sigmaaldrich.com |

| Molecular Formula | C₂₂H₄₅NO₃ | nih.gov |

| Molecular Weight | 371.6 g/mol | nih.gov |

| Storage Temperature | Room Temperature (Sealed in dry) | sigmaaldrich.comlookchem.com |

| Boiling Point | 516.3 °C at 760 mmHg | lookchem.com |

| Density | 0.95 g/cm³ | lookchem.com |

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic techniques are essential for separating and analyzing the components of a mixture. For compounds like this compound, which may be part of polymeric formulations or synthesized with potential by-products, chromatography is crucial for assessing purity and characterizing related substances. researchgate.netnih.gov Techniques such as Gel Permeation Chromatography and Capillary Electrophoresis offer distinct advantages for characterizing either polymeric derivatives or particulate systems involving this amide.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates molecules based on their size or hydrodynamic volume in solution. numberanalytics.com It is the premier technique for determining the molecular weight distribution of polymers. amazonaws.com While this compound is a small molecule, it is often used as an additive (e.g., an antistatic agent) in polymeric materials. researchgate.net GPC is not used to analyze the amide itself, but rather to characterize the polymers with which it is blended.

The technique involves injecting a polymer solution into a column packed with a porous gel. numberanalytics.com Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. numberanalytics.com This separation by size allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. numberanalytics.com The accuracy and precision of these measurements are critical for ensuring a polymer's properties and performance. amazonaws.com For example, GPC can reveal subtle differences in the molecular weight of polymer batches that could significantly alter their end-use behavior. lcms.cz

| GPC Parameter | Description | Relevance |

|---|---|---|

| Mobile Phase | The solvent used to carry the polymer sample through the column. Common solvents include THF, HFIP, and TCB. ufl.edu | Must be a good solvent for the polymer and compatible with the column packing. ufl.edu |

| Stationary Phase | Porous gel particles packed inside the column (e.g., Styragel, PLgel). amazonaws.comufl.edu | The pore size of the gel dictates the molecular weight range of the separation. numberanalytics.com |

| Detector | Typically a Refractive Index (RI) or Ultraviolet (UV) detector. numberanalytics.com | Monitors the polymer concentration as it elutes from the column. |

| Calibration | A curve generated using polymer standards of known molecular weight (e.g., polystyrene, pullulan). amazonaws.comlcms.cz | Relates elution time to molecular weight, allowing for the calculation of the sample's MWD. amazonaws.com |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow capillary tube. ste-mart.com While often used for ions and small molecules, CE, particularly Capillary Zone Electrophoresis (CZE), is a powerful tool for characterizing micron and sub-micron particles based on their size, surface functionality, and charge. nih.govnih.gov

This compound is used as an emulsifier and thickener in lotions and creams, which are often colloidal dispersions or emulsions. chemicalbook.com CE can be applied to characterize the particles within these formulations. In CZE, analytes are separated based on differences in their electrophoretic mobility, which is influenced by their charge-to-size ratio. mdpi.com The separation mechanism relies on both the analyte's mobility and the electroosmotic flow (EOF), which is the bulk flow of the buffer solution within the capillary. ste-mart.com This allows for the rapid separation of particles that may be chemically similar but differ in size, or particles of the same size with different surface chemistries. nih.gov The technique provides high sensitivity and resolution, making it suitable for analyzing complex particulate systems. mdpi.com

| CE Mode | Separation Principle | Application in Particle Characterization |

|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Separates based on differences in electrophoretic mobility (charge-to-size ratio). mdpi.com | Separation of particles by size and surface charge. nih.govnih.gov |

| Micellar Electrokinetic Chromatography (MEKC) | Uses micelles as a pseudo-stationary phase to separate neutral and charged analytes. mdpi.com | Analysis of hydrophobic components or surface-adsorbed species on particles. |

| Capillary Gel Electrophoresis (CGE) | Separates based on size as analytes migrate through a polymer gel matrix. mdpi.com | High-resolution sizing of nanoparticles or biopolymers. |

| Capillary Isoelectric Focusing (cIEF) | Separates amphoteric molecules (like proteins) based on their isoelectric point (pI). mdpi.com | Characterization of surface proteins or functional groups on modified particles. |

Molecular Interactions, Self Assembly, and Supramolecular Chemistry of N,n Bis 2 Hydroxyethyl Stearamide

Investigation of Amphiphilic Properties and Interfacial Behavior

N,N-Bis(2-hydroxyethyl)stearamide is a classic non-ionic amphiphile. The molecule possesses a distinct hydrophobic region, the long alkyl stearamide tail, and a hydrophilic region, the N,N-bis(2-hydroxyethyl) headgroup. This dual character governs its behavior at interfaces, such as air-water or oil-water.

When introduced into an aqueous environment, these molecules orient themselves to minimize the unfavorable contact between their hydrophobic tails and water molecules. This leads to their accumulation at interfaces, reducing the surface tension of the medium. Its utility as a thickener and emulsifying agent in products like creams, lotions, and soaps is a direct consequence of these amphiphilic and interfacial properties. lookchem.comnih.gov The hydrophilic headgroup interacts favorably with water, while the hydrophobic tail can be solvated by non-polar substances, allowing it to bridge the gap between immiscible phases and form stable emulsions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C22H45NO3 |

| Molecular Weight | 371.60 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 20 |

| XLogP3 | 6.8 |

Data sourced from PubChem and LookChem. lookchem.comnih.gov

Formation of Lyotropic Liquid Crystalline Phases and Mesophases

Amphiphilic molecules like this compound are known to form lyotropic liquid crystalline phases when mixed with a solvent, typically water, at appropriate concentrations. wikipedia.org Lyotropic liquid crystals are ordered states of matter that are formed through the influence of a solvent, which enables a variety of self-assembled structures. manchester.ac.uk As the concentration of the amphiphile increases in a solution, the molecules first form spherical or cylindrical micelles. manchester.ac.uk Upon further concentration increase, these micelles are forced into ordered arrangements, leading to the formation of distinct liquid crystalline phases, such as the hexagonal and lamellar phases. wikipedia.org

For this compound, its molecular structure suggests a strong potential for forming such phases.

Hexagonal Phase (HI) : At intermediate concentrations, the molecules could assemble into cylindrical aggregates, which then pack into a hexagonal array.

Lamellar Phase (Lα) : At higher concentrations, the amphiphiles may arrange into extended bilayer sheets separated by layers of the solvent. wikipedia.org This lamellar structure is analogous to the arrangement of lipids in biological cell membranes. wikipedia.org

The formation and type of these mesophases are critically dependent on factors like concentration and temperature. manchester.ac.uk

Mechanisms of Self-Assembly into Ordered Structures

The self-assembly of this compound into more complex superstructures is driven by a delicate balance of intermolecular forces. The primary driving force in aqueous media is the hydrophobic effect, which compels the stearamide tails to segregate from water. This initial aggregation is then organized and stabilized by more specific non-covalent interactions, primarily hydrogen bonding between the headgroups.

The specific geometry of an amphiphile influences the morphology of its self-assembled structures. While direct studies detailing the formation of nanotubules, nanobelts, and microspheres from this compound are not prevalent, the behavior of analogous low-molecular-weight organogelators provides insight. The interplay between the bulky hydrophobic tail and the specific hydrogen-bonding capabilities of the diethanolamine (B148213) headgroup can introduce curvature into the assembled sheets, potentially leading to the formation of:

Nanotubules and Nanobelts : Formed from the twisting or scrolling of lamellar bilayer structures. This is often dictated by chiral centers or specific packing constraints at the molecular level.

Microspheres : These can form through the aggregation of smaller micelles or as vesicular structures (liposomes) where a lipid bilayer encloses a solvent core.

The supramolecular aggregation of this compound is highly sensitive to its environment.

Concentration : As established for lyotropic systems, increasing the concentration of the amphiphile forces a transition from individual molecules (monomers) to micelles and subsequently to more ordered liquid crystalline phases. wikipedia.org The critical micelle concentration (CMC) is the threshold at which self-assembly into aggregates begins.

Solvent Environment : The nature of the solvent plays a crucial role in mediating the self-assembly process. rsc.org The polarity, viscosity, and hydrogen-bonding capacity of the solvent all affect the final supramolecular architecture. rsc.orgrsc.org In polar, protic solvents like water, the hydrophobic effect dominates. In non-polar organic solvents, the aggregation would be driven by dipole-dipole interactions and hydrogen bonding between the polar headgroups, leading to the formation of reverse micelles. The Hansen solubility parameters of a solvent, particularly the hydrogen-bonding component (δh), can be used to predict its influence on the gelation and self-assembly of molecules. rsc.org

Hydrogen Bonding and Other Non-Covalent Interactions in Molecular Assemblies

Non-covalent interactions are the cornerstone of the self-assembly of this compound. rsc.org The molecule's headgroup is particularly rich in sites for hydrogen bonding. lookchem.com

Hydrogen Bonds : The two hydroxyl (-OH) groups on the ethanolamine (B43304) moieties are potent hydrogen bond donors and acceptors. The carbonyl oxygen (C=O) of the amide group acts as a strong hydrogen bond acceptor, while the amide nitrogen is not a donor due to being tertiary. A strong network of intermolecular O-H···O=C and O-H···O-H hydrogen bonds is expected to be the primary organizing force that provides structural integrity to the self-assembled aggregates. Studies on similar molecules, such as N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, confirm the formation of extensive three-dimensional frameworks held together by such hydrogen bonds. nih.gov

Van der Waals Forces : These forces are significant between the long, saturated stearamide hydrocarbon tails, contributing to the close packing and stability of the hydrophobic core of the aggregates.

Table 2: Potential Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Participating Groups | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Hydroxyl groups (-OH), Amide Carbonyl (C=O) | Directional control, structural stability |

| Hydrophobic Effect | Stearamide alkyl chain | Primary driving force for aggregation in water |

| Van der Waals Forces | Stearamide alkyl chain | Packing and stabilization of the hydrophobic core |

Studies on Interaction with Biological Membranes and Lipid Bilayers

Biological membranes are fundamentally lipid bilayers, and their interaction with exogenous amphiphilic molecules is of great interest. nih.gov Given its structure, this compound is expected to interact significantly with lipid bilayers.

The mechanism of interaction would likely involve the insertion of the hydrophobic stearamide tail into the hydrophobic core of the membrane, alongside the acyl chains of the membrane lipids. nih.gov The hydrophilic diethanolamine headgroup would remain at the membrane-water interface, interacting with the polar lipid headgroups and the surrounding aqueous environment. youtube.com

This intercalation can lead to several biophysical consequences for the membrane:

Alteration of Membrane Fluidity : The insertion of the bulky, saturated stearamide chain could decrease the fluidity of the membrane by increasing the packing order of the lipid acyl chains.

Changes in Membrane Thickness : A mismatch between the length of the stearamide tail and the thickness of the membrane's hydrophobic core could lead to local deformations or changes in membrane thickness. nih.gov

Induction of Non-Lamellar Phases : At high concentrations, surfactants can disrupt the bilayer structure, potentially inducing the formation of non-lamellar phases like micelles or hexagonal phases, which could lead to membrane permeabilization.

These interactions are fundamental to understanding how such surfactants function in topical formulations and their potential biological effects. nih.gov

Applications and Mechanisms in Polymer Science and Materials Engineering

N,N-Bis(2-hydroxyethyl)stearamide as a Precursor for Advanced Polymeric Materials

The two hydroxyl groups in this compound serve as reactive sites for polymerization reactions, enabling its use as a monomer for synthesizing novel polymers with tailored properties.

A notable application of this compound, also referred to as DAA in this context, is in the synthesis of Hyperbranched Poly(glycerol esteramide)s (HPGEA). researchgate.net These polymers are created through a reaction between DAA and poly(glycerol ester) (PGE). researchgate.net The synthesis involves a two-step process where glycerol (B35011) and a dicarboxylic acid first react to form PGE, which then reacts with this compound. researchgate.net This process yields a series of hyperbranched polymers with unique characteristics, making them promising for applications such as drug delivery systems due to their biocompatibility and biodegradability. researchgate.net

Research has produced HPGEA with varying molecular weights and high degrees of branching, demonstrating the tunability of the final polymer's properties. researchgate.net

Table 1: Properties of Synthesized Hyperbranched Poly(glycerol esteramide)s (HPGEA)

| Property | Value Range |

|---|---|

| Weight-Average Molecular Weight (Mw) | 5,000–12,000 Da |

| Degree of Branching | 57%–62% |

| Hydroxyl Values | 200–280 mg KOH/g |

Data sourced from studies on HPGEA synthesis. researchgate.net

Polyesteramide (PEA) resins are valued in the coatings industry for their blend of properties inherited from both polyesters and polyamides. This compound and its derivatives can be incorporated as the polyol component in the synthesis of PEA resins for surface coatings. whiterose.ac.ukwhiterose.ac.uk

Mechanistic Role as a Rheology Modifier in Complex Systems

The ability to control the flow and deformation (rheology) of materials is critical in many industrial processes. This compound and related compounds act as effective rheology modifiers.

This compound, often referred to as stearamide DEA, is widely recognized for its function as a thickener. chemicalbook.comlookchem.comchemicalbook.comguidechem.com By increasing the viscosity of liquid formulations, it helps to achieve the desired texture and stability in products like creams and lotions. chemicalbook.comlookchem.comchemicalbook.comguidechem.com

The influence on viscosity is also critical in polymer melts during processing. Studies on analogous long-chain compounds, such as bis(2-hydroxyethyl)ammonium erucate, show that viscosity is highly temperature-dependent, dropping sharply as temperature increases. mdpi.com This behavior is crucial for processing aids in the plastics industry. The introduction of such molecules can modify the fluid viscosity, which is a key factor in optimizing the design of engineering systems and enhancing momentum and energy fields in fluid dynamics.

In the processing of polymer composites, lubricants are essential to reduce friction and improve flow. This compound and similar fatty amides can function as both internal and external lubricants. atamanchemicals.com

Internal Lubrication: As an internal lubricant, it reduces the friction between polymer chains, which lowers the viscosity of the polymer melt. This enhances the malleability and processability of the resin. atamanchemicals.com

External Lubrication: As an external lubricant, it migrates to the surface of the polymer, creating a film that reduces adhesion between the polymer and hot metal surfaces of processing equipment like extruders and molds. atamanchemicals.com

A related compound, Ethylene Bis Stearamide (EBS), is a well-documented example of this dual functionality, facilitating easier mold release and improving the surface finish of the final product. atamanchemicals.com The lubrication mechanism of similar long-chain molecules involves the formation of an adsorbed layer on surfaces, which, along with temperature-induced tribo-reactions, leads to a significant reduction in friction and wear. mdpi.com

Emulsification and Emulsion Stabilization Principles

An emulsion is a mixture of two or more immiscible liquids, like oil and water. This compound is an effective emulsifier, particularly for creating stable wax and oil-in-water emulsions. chemicalbook.comlookchem.comchemicalbook.com

Its amphiphilic structure is key to this function. The long, nonpolar stearamide tail has a strong affinity for oils and waxes (the dispersed phase), while the polar diethanolamide head is attracted to water (the continuous phase). By positioning themselves at the oil-water interface, molecules of this compound reduce the interfacial tension, which facilitates the dispersion of oil droplets within the water.

This creates a protective barrier around the droplets, preventing them from coalescing and thus stabilizing the emulsion. The process for creating emulsions with related compounds, such as Ethylene Bis Stearamide, often involves high temperatures—above the melting point of the amide—and high pressure to ensure effective dispersion into an aqueous phase. nanotrun.comgoogle.com These emulsions are valued for being non-polluting and environmentally friendly. nanotrun.com The formulation of a stable water-based emulsion typically includes the primary amide, one or more emulsifiers, a defoaming agent, a preservative, and deionized water. google.com

Stabilization of Oil-in-Water Emulsions

This compound, also known as Stearamide DEA, is an effective emulsifier and thickening agent for oil-in-water (O/W) emulsions. convey-chemical.comguidechem.comlookchem.comchemicalbook.com Its primary mechanism of stabilization involves reducing the interfacial tension between the oil and water phases.

The stabilization process can be described by the following key actions:

Adsorption at the Interface: Due to its amphiphilic nature, the molecule preferentially migrates to the interface between the immiscible oil and water phases. The long, nonpolar stearamide tail orients itself into the oil phase, while the polar diethanolamide head group remains in the water phase.

Formation of an Interfacial Film: This molecular orientation creates a protective film around the dispersed oil droplets. mdpi.com This film acts as a physical barrier that prevents the droplets from coalescing, which is a primary cause of emulsion breakdown. mdpi.com

The combination of these effects—reducing interfacial energy and increasing the viscosity of the continuous phase—makes this compound a robust stabilizer for O/W emulsions found in products like creams and lotions. convey-chemical.comguidechem.com

Role in Dispersing Particulate Systems and Colloids

The surfactant properties of this compound also lend themselves to the dispersion of particulate systems. Fatty acid diethanolamides, as a class of compounds, are recognized for their good wetting and dispersing properties. atamanchemicals.com A stable dispersion consists of solid particles uniformly distributed within a liquid medium, and preventing the aggregation or settling of these particles is crucial for the performance of the final product.

The mechanism of dispersion by this compound in a liquid medium involves:

Wetting the Particle Surface: The surfactant lowers the surface tension between the liquid medium and the solid particles, allowing the liquid to wet the particles' surfaces more effectively.

Adsorption and Steric Hindrance: Similar to its role in emulsions, the molecule adsorbs onto the surface of the particles. The long stearamide chains extend into the liquid medium, creating a steric barrier. This barrier physically prevents the particles from approaching each other closely enough to aggregate due to attractive forces like van der Waals forces. researchgate.net

While widely used to create emulsions (liquid-in-liquid dispersions), its application in stabilizing solid-in-liquid dispersions is also noted, particularly in aqueous systems. google.com For instance, it can be used to create stable aqueous dispersions of other waxy amides. google.com

| System | Primary Function | Mechanism of Action | Key Molecular Feature |

|---|---|---|---|

| Oil-in-Water Emulsions | Emulsifier / Stabilizer | Forms an interfacial film around oil droplets, reduces interfacial tension, and increases the viscosity of the water phase. convey-chemical.commdpi.comgoogle.com | Amphiphilic nature (hydrophobic tail and hydrophilic head). atamanchemicals.com |

| Particulate Systems / Colloids | Dispersing Agent | Wets particle surfaces and provides a steric barrier to prevent aggregation. researchgate.net | Long stearamide chain creates steric hindrance. |

Anti-fog and Antistatic Mechanisms in Polymer Formulations

In polymer science, additives that can modify surface properties are critical. This compound and its close derivatives are known to function as both anti-fog and antistatic agents, particularly in polymer films used for packaging. thegoodscentscompany.comnih.goveuropa.eu Both functions rely on the molecule's ability to migrate to the polymer surface and interact with atmospheric moisture.

Antistatic Mechanism: Plastics are typically electrical insulators and are prone to the buildup of static charge on their surface, which can attract dust and cause handling problems. specialchem.com Internal antistatic agents like this compound are compounded into the polymer resin during processing. nih.gov

The mechanism proceeds as follows:

Migration: Due to its limited compatibility with the nonpolar polymer matrix, the amphiphilic this compound molecules gradually migrate to the surface of the plastic. nih.govresearchgate.net

Moisture Attraction: Once at the surface, the hydrophilic diethanolamide head groups, containing polar hydroxyl groups and a nitrogen atom, attract water molecules from the surrounding air. specialchem.com

Charge Dissipation: This layer of adsorbed moisture creates a conductive path on the polymer's surface. specialchem.com Any static charge that builds up can then be safely dissipated along this conductive layer, preventing its accumulation. specialchem.com Fatty acid diethanolamides are specifically noted for their antistatic performance. atamanchemicals.com

Anti-fog Mechanism: Fogging occurs on polymer films when water condenses on the surface as discrete, microscopic droplets, which scatter light and reduce transparency. google.com This is common in food packaging where temperature differences exist. specialchem.com

The anti-fogging action works by altering the surface tension:

Advanced Formulation Science and Physical Chemistry Principles of N,n Bis 2 Hydroxyethyl Stearamide

Solubilization Enhancement Mechanisms for Active Compounds

The primary mechanism by which N,N-Bis(2-hydroxyethyl)stearamide enhances the solubility of poorly soluble active compounds is through micellization. As an amphiphilic molecule, it possesses both a lipophilic (oil-loving) stearamide tail and a hydrophilic (water-loving) diethanolamine (B148213) head. solubilityofthings.com In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), these surfactant molecules self-assemble into spherical structures called micelles.

In these micelles, the hydrophobic stearyl chains form a core, creating a nonpolar microenvironment. This core can encapsulate nonpolar active compounds, effectively shielding them from the polar bulk solvent (typically water). The hydrophilic heads form the outer shell of the micelle, interacting with the water molecules and allowing the entire structure—including the solubilized active ingredient—to be dispersed and stabilized within the aqueous phase. This process significantly increases the apparent solubility of hydrophobic substances in water. The presence of two hydroxyl groups on the hydrophilic head may also contribute to specific hydrogen-bonding interactions with certain active compounds, further aiding in their solubilization.

Role in Stabilizing Dispersions and Suspensions

This compound is an effective stabilizer for dispersions and suspensions, preventing the agglomeration and sedimentation of solid particles in a liquid medium. Its stabilizing action in aqueous systems is primarily attributed to the mechanism of steric stabilization. researchgate.net

When added to a suspension, the long, hydrophobic stearyl tail of the this compound molecule adsorbs onto the surface of the suspended particles, which are often hydrophobic in nature. The hydrophilic diethanolamine head groups, with their two hydroxyl functions, extend into the surrounding aqueous phase. researchgate.netbrookhaveninstruments.com This creates a hydrated barrier or "steric layer" on the surface of each particle.

When two particles approach each other, these extended hydrophilic layers create a repulsive force, physically preventing the particles from getting close enough for the attractive van der Waals forces to cause them to aggregate or flocculate. ethz.ch This steric hindrance is a powerful stabilization mechanism that is less sensitive to the presence of electrolytes compared to electrostatic stabilization. researchgate.net The compound is also known to increase the viscosity of the continuous phase, which can further slow down the settling of particles according to Stokes' Law. nih.govamericanpharmaceuticalreview.com

In the context of latex, which consists of polymer microparticle dispersions in water, this compound can act as a post-addition stabilizer. The interaction mechanism follows the principles of steric stabilization. The hydrophobic stearyl portion of the molecule adsorbs onto the surface of the hydrophobic polymer latex particle. The hydrophilic diethanolamine groups orient themselves towards the aqueous phase, forming a protective layer that prevents the latex particles from coagulating.

While direct research on this compound's specific surface chemistry with latex is limited in the provided sources, the interaction can be inferred from its nonionic surfactant structure. Furthermore, studies on related amide compounds provide insights into potential interactions. For instance, the amide groups present in similar molecules have been shown to form hydrogen bonds with functional groups on the surface of particles, enhancing interfacial compatibility. nih.gov This suggests that the amide and hydroxyl groups of this compound could engage in specific hydrogen-bonding interactions with the surface of functionalized latex particles, strengthening its anchoring and stabilizing effect.

Interfacial Phenomena and Surfactant Properties in Multi-Component Systems

As a nonionic surfactant, this compound plays a crucial role in managing interfacial phenomena in systems containing multiple immiscible components, such as oil-in-water emulsions. guidechem.comchemicalbook.com Its amphiphilic nature drives it to accumulate at the interface between oil and water phases. By positioning its hydrophobic tail in the oil phase and its hydrophilic head in the water phase, it reduces the interfacial tension between the two liquids. This reduction in energy makes it easier to create and stabilize emulsions, which are dispersions of one liquid in another. researchgate.net

Table of Physicochemical Properties:

| Property | Value / Range | Source(s) |

|---|---|---|

| Boiling Point | 516.3 °C at 760 mmHg | lookchem.comlookchem.com |

| Density | ~0.95 g/cm³ | lookchem.com |

| Flash Point | 266 °C | lookchem.comlookchem.com |

| XLogP3-AA | 6.8 | nih.govguidechem.com |

| Topological Polar Surface Area | 60.8 Ų | nih.govguidechem.com |

Impact on Crystallization Behavior in Polymer Blends

While specific research detailing the impact of this compound on the crystallization behavior of polymer blends is not extensively covered in the search results, the effects of structurally similar amide compounds are well-documented. Compounds like N,N'-ethylene bis-stearamide (EBS) are known to act as effective nucleating agents for polymers such as polylactic acid (PLA). nih.govnih.gov

Based on these findings for related compounds, it could be hypothesized that this compound might also influence the crystallization of certain polymers. However, without direct experimental data, this remains an extrapolation, and the specific effects would depend heavily on the polymer system and the processing conditions.

Emerging Research Directions and Future Perspectives in N,n Bis 2 Hydroxyethyl Stearamide Research

Design of Novel N,N-Bis(2-hydroxyethyl)stearamide-Based Materials with Tailored Functionalities

The inherent properties of this compound, such as its ability to act as a thickener and wax emulsifier, make it a valuable component in the design of new materials. lookchem.comchemicalbook.com Current research is focused on creating novel materials with functionalities tailored for specific applications by leveraging these characteristics.

One promising area is the development of shape-stabilized phase change materials (PCMs). In a recent study, a novel shape-stabilized stearic acid composite PCM was fabricated using tannic-acid-templated mesoporous silica (B1680970) nanoparticles as a matrix for stearic acid. rsc.orgscispace.com This innovative approach, which utilizes physical blending and an impregnating method, results in a material with excellent thermal stability. rsc.orgscispace.com The stearic acid is physically adsorbed onto the nanoparticles, which helps to maintain the composite's shape even when the stearic acid is in its liquid phase. rsc.orgscispace.com

Another area of exploration is the synthesis of hyperbranched polymers. For instance, a series of hyperbranched poly(glycerol esteramide) (HPGEA) has been synthesized using this compound (referred to as DAA in the study) as a key building block. researchgate.net This process involves the reaction of DAA with poly(glycerol ester) (PGE), which is derived from glycerol (B35011). researchgate.net The resulting HPGEA polymers exhibit properties that make them promising candidates for applications such as drug delivery. researchgate.net

Furthermore, researchers are investigating the use of this compound in the creation of functionalized polymers for specific separation tasks. In one study, N,N-bis(2-hydroxyethyl) malonamide (B141969) was synthesized and used to create a two-dimensional network polymer. researchgate.net This polymer was then immobilized in a chitosan (B1678972) biomembrane and functionalized to achieve selective adsorption of specific metal ions. researchgate.net

The development of composite lubricants is another active research direction. A method has been disclosed for synthesizing an environment-friendly composite lubricant containing N,N'-ethylene bis stearamide (EBS), which is structurally related to this compound. google.com This composite lubricant, which can be blended with other components like polyethylene (B3416737) wax and calcium stearate (B1226849), is designed for use in plastic processing. google.com

These examples highlight the ongoing efforts to design and synthesize novel materials based on this compound with precisely controlled properties and functionalities for a wide range of advanced applications.

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

Computational chemistry and molecular dynamics (MD) simulations are becoming increasingly vital tools for understanding the behavior of molecules like this compound at the atomic level. These in silico approaches offer insights into intermolecular interactions, conformational dynamics, and the relationship between molecular structure and macroscopic properties, which are often difficult to obtain through experimental methods alone. nih.gov

While direct MD simulation studies specifically on this compound are not widely published, research on analogous molecules, such as the endocannabinoid N-arachidonoylethanolamine (anandamide), provides a framework for how these computational techniques can be applied. A multi-nanosecond MD simulation of anandamide (B1667382) in a phospholipid bilayer revealed that its polar headgroup tends to reside at the lipid-water interface, while the nonpolar acyl chain extends into the hydrophobic core of the membrane. nih.gov The study also showed that an elongated conformation is preferred within the bilayer, and that hydrogen bonding between the molecule and the surrounding lipids is extensive but transient. nih.gov Such simulations could be adapted to predict the orientation and behavior of this compound in various environments, such as in emulsions or at interfaces.

Steered molecular dynamics (SMD) is another powerful simulation technique that has been used to investigate the interactions of molecules with cell membranes and other biological structures. nih.govrsc.org For example, SMD simulations have been employed to study the penetration of a nanoparticle composed of siRNA and polyethylenimine (PEI) through a cell membrane. rsc.org This type of simulation could be used to model the interaction of this compound-based formulations with biological membranes, which is relevant for applications in cosmetics and personal care products.

The table below summarizes key parameters that can be obtained from MD simulations and their relevance to understanding this compound.

| Simulation Output | Relevance to this compound Research | Potential Application |

| Interaction Energies | Quantifies the strength of interactions with other molecules (e.g., water, oils, other surfactants). | Predicting emulsification efficiency and stability. |

| Radial Distribution Functions | Describes the probability of finding other molecules at a certain distance from the this compound molecule. | Understanding the structure of micelles and other self-assembled structures. |

| Conformational Analysis | Identifies the preferred shapes and orientations of the molecule in different environments. | Relating molecular conformation to macroscopic properties like viscosity. |

| Diffusion Coefficients | Measures the mobility of the molecule in a given medium. | Predicting the rate of transport and delivery in various formulations. |

| Hydrogen Bond Analysis | Determines the extent and lifetime of hydrogen bonds with other molecules. | Understanding the role of the hydroxyethyl (B10761427) groups in its solubility and interactions. |

| Predicted Collision Cross Section (CCS) | Provides information about the shape and size of the molecule in the gas phase. uni.lu | Aiding in the identification and characterization of the molecule using ion mobility-mass spectrometry. |

By leveraging these computational tools, researchers can gain a more detailed and dynamic understanding of this compound, which can guide the rational design of new formulations and materials with enhanced performance.

Green Chemistry Approaches for Sustainable Synthesis and Processing

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the chemical industry to minimize environmental impact and promote sustainability. This is particularly relevant for the production of widely used compounds like this compound. Research in this area is focused on developing more environmentally friendly synthesis and processing methods that reduce waste, use less hazardous substances, and improve energy efficiency. stearic-acid.net

One of the key areas of focus is the use of sustainable raw materials. Stearic acid, a primary feedstock for the synthesis of this compound, can be derived from both animal fats and vegetable oils. stearic-acid.net The use of sustainably sourced vegetable oils, such as palm oil, is being explored as a way to reduce the environmental footprint associated with traditional production methods. musimmas.comgoldenagri.com.sg Furthermore, there is growing interest in utilizing waste fats and oils as alternative raw materials, which aligns with the principles of a circular economy. stearic-acid.net

The synthesis of this compound and related diethanolamides is also being optimized to be more sustainable. Traditional methods often involve high temperatures and long reaction times. google.com Researchers are investigating the use of more efficient catalysts to reduce the energy consumption of the process. For example, a high-content synthesis method has been developed that uses a basic catalyst and milder reaction conditions, resulting in a product with high purity. google.com Another approach involves the use of heterogeneous catalysts, such as zinc-doped calcium oxide nanospheroids, which can facilitate the reaction under solvent-free conditions and at lower temperatures. mdpi.com These catalysts can also be recycled and reused, further enhancing the sustainability of the process. mdpi.com The use of modified zeolites as catalysts has also shown promise in the synthesis of diethanolamide surfactants from used cooking oil. uii.ac.idresearchgate.net

Enzymatic synthesis is another green chemistry approach that is gaining traction. While specific research on the enzymatic synthesis of this compound is limited, related studies on the lipase-mediated synthesis of other fatty acid amides from diethanolamine (B148213) demonstrate the potential of this method. arpnjournals.org Enzymatic reactions are typically carried out under mild conditions and can offer high selectivity, reducing the formation of byproducts.

The table below summarizes some of the green chemistry approaches being explored for the synthesis of this compound and related compounds.

| Green Chemistry Approach | Description | Potential Benefits |

| Sustainable Feedstocks | Utilizing renewable and waste-based raw materials like sustainably sourced vegetable oils and used cooking oil. stearic-acid.netmusimmas.comgoldenagri.com.sg | Reduced reliance on fossil fuels, promotion of a circular economy. |

| Efficient Catalysis | Employing advanced catalysts, including heterogeneous and nanocatalysts, to lower reaction temperatures and shorten reaction times. google.commdpi.com | Lower energy consumption, increased process efficiency, and potential for catalyst recycling. |

| Solvent-Free Synthesis | Conducting reactions without the use of organic solvents. mdpi.com | Reduced waste generation and elimination of hazardous solvent use. |

| Enzymatic Synthesis | Using enzymes as biocatalysts for the amidation reaction. arpnjournals.org | Mild reaction conditions, high selectivity, and reduced byproduct formation. |

By embracing these green chemistry principles, the chemical industry can move towards a more sustainable and environmentally responsible production of this compound.

Development of In-Situ and Real-Time Characterization Techniques for Self-Assembling Systems

The ability of this compound and similar amphiphilic molecules to self-assemble into complex structures like micelles and gels is fundamental to their function as thickeners, emulsifiers, and stabilizing agents. google.com Understanding the dynamics of these self-assembly processes is crucial for optimizing their performance in various applications. To this end, there is a growing interest in the development and application of in-situ and real-time characterization techniques that can monitor these processes as they occur.

Traditional characterization methods often involve analyzing the final, equilibrated state of a system. However, these methods may not capture the transient intermediates and kinetic pathways that lead to the formation of the final self-assembled structures. In-situ and real-time techniques, on the other hand, provide a dynamic picture of the self-assembly process, offering valuable insights into the mechanisms of formation, growth, and rearrangement of these structures.

While specific studies focusing on in-situ characterization of this compound self-assembly are not extensively documented, the techniques being developed for other self-assembling systems are highly relevant. For example, spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor changes in the chemical environment of the molecules during self-assembly. arpnjournals.orgatlantis-press.comiljs.org.ng By tracking shifts in the vibrational frequencies of specific functional groups, such as the amide and hydroxyl groups of this compound, researchers can gain information about changes in intermolecular interactions and local ordering.

Scattering techniques, such as small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS), are powerful tools for probing the structure of self-assembled systems on the nanometer scale. These techniques can provide information about the size, shape, and arrangement of micelles, vesicles, and other aggregates in real-time as they form and evolve in response to changes in concentration, temperature, or other external stimuli.

Rheological measurements are also crucial for understanding the macroscopic consequences of self-assembly, particularly for systems that form gels. By monitoring the viscoelastic properties of a sample in real-time, researchers can correlate changes in the microstructure with the development of the gel network and its mechanical strength.

The table below highlights some of the in-situ and real-time characterization techniques that could be applied to study the self-assembly of this compound.

| Technique | Information Obtained | Relevance to this compound |

| Time-resolved FTIR Spectroscopy | Changes in molecular vibrations and intermolecular interactions. | Monitoring hydrogen bonding and conformational changes during micelle formation and gelation. |

| Time-resolved SAXS/SANS | Evolution of the size, shape, and arrangement of self-assembled structures. | Characterizing the kinetics of micelle growth and the formation of ordered phases. |

| Real-time Rheology | Changes in viscoelastic properties (e.g., storage and loss moduli). | Tracking the gelation process and determining the mechanical properties of the resulting gel. |

| In-situ Microscopy (e.g., Cryo-TEM) | Direct visualization of self-assembled structures at different stages of formation. | Observing the morphology of aggregates and their evolution over time. |

| Dynamic Light Scattering (DLS) | Measurement of the diffusion of particles and determination of their size distribution. | Monitoring the formation and growth of micelles and other aggregates in solution. |

The development and application of these advanced characterization techniques will undoubtedly lead to a more comprehensive understanding of the self-assembly behavior of this compound, enabling the design of more effective and responsive formulations for a wide range of applications.

Exploration of this compound in Advanced Separation Technologies

The unique chemical structure of this compound, which combines a long, hydrophobic alkyl chain with a polar headgroup containing two hydroxyl groups, makes it an interesting candidate for applications in advanced separation technologies. lookchem.com Its amphiphilic nature suggests potential uses in processes that rely on selective partitioning of components between different phases, such as extraction and membrane-based separations.

One area of exploration is the use of this compound and related compounds as collectors in flotation processes. In a study focused on the beneficiation of iron ore, a similar compound, N,N-bis(2-hydroxyethyl)oleamide, was synthesized and evaluated as a collector for the flotation of carbonate minerals. researchgate.net The results indicated that this type of molecule could be effective in separating valuable minerals from gangue. This suggests that this compound could also be investigated for similar applications in mineral processing, where the selective separation of different mineral types is crucial.

Another potential application is in the formulation of selective extraction systems. The ability of this compound to form micelles and microemulsions could be harnessed to create novel extraction media for the selective removal of specific compounds from complex mixtures. For example, the hydrophobic core of the micelles could be used to solubilize nonpolar target molecules from an aqueous phase, while the hydrophilic shell would keep the micelles dispersed in the aqueous medium.

Furthermore, the development of functionalized membranes incorporating this compound or its derivatives could lead to new separation technologies. For instance, a polymer based on N,N-bis(2-hydroxyethyl) malonamide has been immobilized in a chitosan biomembrane for the selective adsorption of uranium(VI). researchgate.net This demonstrates the potential for creating membranes with tailored functionalities for specific separation tasks. By incorporating this compound into a membrane structure, it may be possible to enhance the transport of certain molecules or to create a surface with specific wetting properties that could be beneficial for applications such as membrane distillation or pervaporation.

The table below outlines some of the potential applications of this compound in advanced separation technologies.

| Separation Technology | Potential Role of this compound | Potential Application |

| Froth Flotation | As a collector to selectively attach to and render specific mineral particles hydrophobic. | Separation of valuable minerals from ore. |

| Liquid-Liquid Extraction | As a component of a microemulsion or micellar extraction system to enhance the solubility and partitioning of target molecules. | Extraction of organic compounds from aqueous streams or selective metal ion extraction. |

| Membrane Separation | As a functional component in a polymer membrane to impart specific separation properties. | Selective transport of molecules, modification of membrane surface properties for anti-fouling or specific wetting characteristics. |

| Emulsion Liquid Membranes | As a surfactant to stabilize the emulsion and as a carrier to facilitate the transport of target species across the membrane phase. | Removal of pollutants from wastewater or recovery of valuable metals. |

While research in this area is still in its early stages, the unique properties of this compound make it a promising candidate for further investigation in the field of advanced separation technologies.

Q & A

Basic: What are the established synthetic routes for N,N-Bis(2-hydroxyethyl)stearamide, and how can reaction conditions be optimized for laboratory-scale synthesis?

Methodological Answer: